[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
CAS Number: 1354016-77-5 Molecular Weight: 271.36 g/mol Structure: This compound features a pyrrolidine ring substituted with a tert-butyl carbamate group at the 1-position and a methylcarbamic acid-linked 2-amino-acetyl moiety at the 2-ylmethyl position. The (S)-stereochemistry at the pyrrolidine ring is critical for its structural specificity. It is primarily used in peptide synthesis and medicinal chemistry as a building block or intermediate, leveraging the tert-butyl ester as a protective group for amines .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)9-10-6-5-7-16(10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKYJCFQQUGBI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, particularly in the context of cancer treatment.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C13H25N3O3
- CAS Number : 1353998-20-5
Its structure includes a pyrrolidine ring, an aminoacetyl group, and a tert-butyl carbamate moiety, which may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrrolidine ring followed by the introduction of the aminoacetyl and carbamate functionalities. The synthetic pathway is crucial in determining the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. Notably, research indicates that derivatives can inhibit the growth of various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These compounds showed efficacy comparable to established therapies such as tamoxifen and olaparib but with varying potency levels.
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| This compound | MCF-7 | 15 | Similar to tamoxifen |
| This compound | SK-BR-3 | 20 | Less potent than olaparib |
| This compound | MDA-MB-231 | 18 | Comparable to previous leads |
The mechanism by which this compound exerts its effects may involve the inhibition of glutaminolysis, a metabolic pathway often upregulated in cancer cells. By disrupting this pathway, the compound may limit the availability of biosynthetic precursors necessary for tumor growth.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits moderate brain exposure with a half-life of approximately 0.74 hours. Additionally, it shows favorable tissue distribution in organs such as the kidney and liver, which is critical for evaluating its therapeutic potential.
Case Studies
In one notable case study, researchers evaluated a series of related compounds on breast cancer cell lines. The findings suggested that while some derivatives were effective in inhibiting cell growth, they also displayed increased toxicity towards non-malignant cells (MCF-10A), indicating a need for careful dose optimization in therapeutic applications.
Scientific Research Applications
Chemical Overview
- IUPAC Name : tert-butyl N-{[(1-(2-aminoacetyl)pyrrolidin-2-yl)methyl]methyl}carbamate
- CAS Number : 1353998-20-5
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
Scientific Research Applications
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit various enzymes, particularly proteases. Its structural components allow it to bind effectively to active sites of enzymes, thereby modulating their activity.
- Mechanism : The inhibition occurs through competitive binding, preventing substrate access and subsequent catalytic action.
-
Neuropharmacology
- Research indicates that this compound can act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
- Impact : By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is crucial for cognitive functions.
-
Anticancer Activity
- Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer.
- Case Study : In a comparative analysis involving MDA-MB-231 (breast cancer) cells, certain derivatives demonstrated higher potency compared to standard chemotherapeutics like cisplatin.
Compound Cell Line IC50 (μM) Comparison to Cisplatin 5e MDA-MB-231 10 More potent 5f SUIT-2 15 Comparable 5l HT-29 12 More potent -
Antimicrobial Properties
- The compound exhibits antimicrobial activity against various pathogens, including MRSA and Pseudomonas aeruginosa.
- Mechanism : It disrupts bacterial cell wall synthesis or inhibits key metabolic pathways, enhancing its effectiveness as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the compound and its analogs:
Table 1: Key Parameters of Analogs
Structural and Functional Analysis
Core Heterocycle Variations: The original compound and most analogs use a pyrrolidine ring, but some substitutes (e.g., CAS 1401666-78-1) employ a piperidine ring.
Substituent Modifications: Amino-acetyl vs. Amino-propionyl: Replacing the acetyl group (C=O-CH2-) with propionyl (C=O-CH2-CH2-) increases hydrophobicity and steric bulk, as seen in CAS 1354026-02-0. This may enhance membrane permeability but reduce solubility . Carbamic Acid Groups: Methyl- and ethyl-carbamic acid tert-butyl esters (e.g., CAS 1353974-70-5) differ in steric hindrance, affecting enzymatic cleavage rates during deprotection .
Stereochemical Considerations :
- The (S)-configuration in the original compound contrasts with the (R,S)-mixtures in analogs like CAS 1401666-89-4. Stereochemistry significantly impacts receptor interactions; for example, (S)-enantiomers often exhibit higher bioactivity in chiral environments .
Physicochemical Properties: Molecular Weight: Ranges from 271.36 (original) to 319.40 (piperidine analog), influencing pharmacokinetics (e.g., absorption, distribution). Higher molecular weight correlates with reduced diffusion rates . The original compound’s discontinuation may reflect niche utility or stability issues .
Functional Applications: The tert-butyl ester group in the original compound is a common protecting group in peptide synthesis, whereas benzyl esters (CAS 1401666-78-1) are more labile under hydrogenolysis conditions . Thioether-containing analogs (e.g., CAS 1354010-26-6) introduce sulfur, which may improve metabolic stability or metal chelation properties .
Research Findings and Implications
- Bioactivity: The original compound’s amino-acetyl group is structurally analogous to natural peptide linkages, making it suitable for mimicking bioactive peptides. In contrast, bulkier substituents (e.g., 3-methyl-butyryl in CAS 1401666-89-4) may hinder target engagement .
Preparation Methods
Ring-Closing Metathesis (RCM)
The RCM route involves the use of Grubbs catalysts to form the pyrrolidine ring from diene precursors. For example, a diene substrate containing a tert-butyl carbamate-protected amine undergoes RCM in dichloromethane at 40°C, yielding the pyrrolidine ring with >90% enantiomeric excess (ee) when chiral ligands are employed. This method benefits from mild conditions and high stereocontrol but requires stringent purification to remove ruthenium residues.
Cyclization of Linear Precursors
Linear precursors such as 4-aminobutanal derivatives are cyclized under acidic or basic conditions. A patented protocol describes the treatment of (S)-2-aminopent-4-enal with trifluoroacetic acid (TFA) in dichloromethane, inducing cyclization to form the pyrrolidine core. The tert-butyl carbamate group is introduced later via a carbamation step.
Introduction of the 2-Amino-acetyl Side Chain
The 2-amino-acetyl moiety is installed through amide coupling or reductive alkylation .
Amide Coupling
A two-step sequence is commonly employed:
-
Activation of the carboxylic acid : The amino acid (e.g., glycine) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
-
Coupling to the pyrrolidine amine : The activated ester reacts with the pyrrolidine’s primary amine at 0–25°C, achieving yields of 75–85%. Side reactions, such as over-acylation, are mitigated by controlling stoichiometry (1:1.05 ratio of pyrrolidine to activated ester).
Reductive Alkylation
An alternative method involves the condensation of pyrrolidine with glyoxylic acid followed by reduction using sodium cyanoborohydride. This one-pot reaction proceeds in methanol at pH 4–5, yielding the 2-amino-acetyl derivative with 70% efficiency.
tert-Butyl Carbamate Protection
The methyl-carbamic acid tert-butyl ester group is introduced via carbamate formation or BOC protection .
Carbamate Formation
A solution of methylamine in dichloromethane is treated with di-tert-butyl dicarbonate (BOC₂O) in the presence of 4-dimethylaminopyridine (DMAP). The resulting tert-butyl carbamate is then coupled to the pyrrolidine nitrogen using N,N’-dicyclohexylcarbodiimide (DCC), achieving 88–92% yields.
BOC Protection of Pre-assembled Intermediates
In a patented route, the pre-formed pyrrolidine-2-ylmethylamine is reacted with BOC anhydride in a mixture of water and dioxane (1:3 v/v) at pH 9–10. The reaction is monitored by HPLC to ensure complete protection, with typical reaction times of 4–6 hours.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Purification and Characterization
Crystallization
The final compound is purified via anti-solvent crystallization . A mixture of methanol and water (2.5:1 v/v) induces crystallization, with seeding performed at 50% water addition to control crystal size. This method reduces impurities to <0.5% as confirmed by LC-MS.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves diastereomers, particularly when the S-configuration is required. Chiral HPLC using a Chiralpak AD-H column validates enantiomeric purity (>99% ee).
Spectroscopic Analysis
-
NMR : The tert-butyl group resonates at δ 1.43 ppm (9H, s) in H NMR, while the pyrrolidine protons appear as multiplets at δ 3.2–3.8 ppm.
Challenges and Mitigation Strategies
-
Epimerization at the Pyrrolidine Chiral Center :
-
Incomplete BOC Deprotection :
-
Byproduct Formation in Reductive Alkylation :
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors replace batch processes:
Q & A
Q. What is the recommended synthetic route for [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by aminoacetylation. Key steps include:
Boc Protection : React (S)-pyrrolidin-2-ylmethyl-methylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C .
Aminoacetylation : Introduce the 2-aminoacetyl group via coupling reagents (e.g., HATU/DIPEA) under inert conditions.
Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product .
Q. Table 1: Reaction Conditions for Boc Protection
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Catalyst | DMAP (0.1 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction Time | 12–24 hours |
Q. How is the compound characterized to confirm structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₃H₂₅N₃O₃: 296.18) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
- Storage : Keep at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity of the (S)-isomer be ensured during synthesis?
Methodological Answer:
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral amines or metal complexes) during key steps .
- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to quantify enantiomeric excess .
- Stereochemical Monitoring : Track optical rotation ([α]D²⁵) and compare to literature values for the (S)-isomer .
Q. How to resolve contradictory NMR data (e.g., unexpected peaks) post-synthesis?
Methodological Answer:
Impurity Analysis : Compare peaks to known side products (e.g., Boc-deprotected intermediates due to acidic conditions) .
2D NMR (COSY, HSQC) : Assign ambiguous signals to confirm structural integrity .
Reaction Optimization : Adjust Boc protection pH (neutral conditions) to minimize hydrolysis .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with THF for better solubility of intermediates .
- Catalyst Loading : Reduce DMAP to 0.05 equiv to minimize side reactions .
- Temperature Control : Maintain 0°C during Boc₂O addition to prevent exothermic decomposition .
Q. Table 2: Yield Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | THF | |
| DMAP (equiv) | 0.1 | 0.05 | |
| Reaction Scale | 1 mmol | 10 mmol |
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition observed at >40°C via TGA (thermogravimetric analysis) .
- Hydrolytic Stability : Susceptible to Boc cleavage in acidic (pH <3) or basic (pH >10) conditions .
- Long-Term Storage : Stable for >12 months at –20°C in anhydrous DMSO .
Q. What analytical methods differentiate this compound from structural analogs (e.g., tert-butyl esters with similar backbones)?
Methodological Answer:
- LC-MS/MS : Monitor unique fragmentation patterns (e.g., m/z 156 for the pyrrolidine-acetyl fragment) .
- X-ray Crystallography : Resolve spatial arrangement of the (S)-configured pyrrolidine ring .
- Comparative TLC : Use Rf values in ethyl acetate/hexane (3:7) to distinguish from non-acetylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
